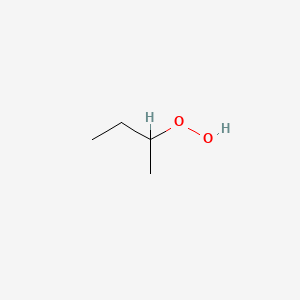

sec-Butyl hydroxide

Description

Hydration of Butenes

The hydration of 1-butene (B85601) or 2-butene (B3427860) is a fundamental industrial method for producing 2-butanol (B46777) wikipedia.orgacs.orgtaylorandfrancis.com. This process involves the addition of water across the carbon-carbon double bond of the alkene. Acid catalysts, such as sulfuric acid (H₂SO₄), are typically employed to facilitate this reaction at a reasonable rate acs.orglibretexts.org.

The reaction of 2-butene with water in the presence of an acid catalyst yields 2-butanol. Due to the formation of a planar carbocation intermediate during the reaction, water can attack from either side with equal probability, leading to the production of a racemic mixture of (R)- and (S)-2-butanol acs.orgquora.com. Industrially, raffinate II, a C4 residual stream obtained after the separation of 1,3-butadiene (B125203) and isobutylene (B52900) from C4 raffinate, is often used as a cost-effective feedstock for 2-butanol production, as it contains a significant proportion of cis- and trans-2-butene (50-60 wt%) taylorandfrancis.com.

Hydrogenation of Butanone

Another significant route for 2-butanol synthesis is the catalytic hydrogenation of butanone (methyl ethyl ketone, MEK) gychbjb.comrsc.orgcapes.gov.br. This method involves the reduction of the ketone's carbonyl group to a hydroxyl group using hydrogen in the presence of a suitable catalyst.

Palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C) are commonly utilized catalysts for this conversion gychbjb.comrsc.orgrsc.org. Studies have investigated the effects of various reaction parameters, including temperature, hydrogen pressure, and catalyst dosage, on the yield of 2-butanol gychbjb.com. For instance, using a Pd/C catalyst, 2-butanol yields of 53.1%, 52.8%, and 45.5% were achieved at reaction temperatures of 90 °C, 120 °C, and 150 °C, respectively, under a hydrogen pressure of 1 MPa and a reaction time of 8 hours gychbjb.com. Increasing the catalyst dosage can accelerate the reaction rate and shorten the reaction time, although it may have a limited impact on the final 2-butanol yield after a prolonged reaction period gychbjb.com. This method is particularly relevant for the production of bio-based 2-butanol if the butanone feedstock is derived from renewable sources gychbjb.com.

Thermocatalytic Synthesis from Biomass-Derived Levulinic Acid

Emerging methodologies include the thermocatalytic synthesis of 2-butanol from biomass-derived levulinic acid (LA) rsc.org. This approach represents a sustainable pathway, converting a renewable feedstock into a valuable chemical. Ruthenium-supported catalysts, specifically carbon-doped titanium dioxide-supported ruthenium (Ru@C–TiO₂), have been investigated for this conversion rsc.org. Different synthesis methods for these catalysts, such as one-pot, coprecipitation-hydrothermal, and physical mixing, influence their properties and catalytic performance rsc.org. High yields of 2-butanol, up to 87%, have been reported using an optimized (op)Ru@C–TiO₂ catalyst at 200 °C under an initial hydrogen pressure rsc.org.

Structure

3D Structure

Properties

CAS No. |

13020-06-9 |

|---|---|

Molecular Formula |

C4H10O2 |

Molecular Weight |

90.12 g/mol |

IUPAC Name |

2-hydroperoxybutane |

InChI |

InChI=1S/C4H10O2/c1-3-4(2)6-5/h4-5H,3H2,1-2H3 |

InChI Key |

SPQMVUPFYWDFCB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OO |

Origin of Product |

United States |

Catalyst Design for Sustainable 2 Butanol Production

Catalysts for Butene Hydration

For the hydration of butenes, acid catalysts are essential. Industrially, proprietary catalysts, such as sulfonated styrene (B11656) divinylbenzene (B73037) copolymers, have been reported for the direct hydration of n-butene to 2-butanol taylorandfrancis.com. These solid acid catalysts facilitate the electrophilic addition of water to the alkene, promoting the formation of the desired alcohol acs.org.

Catalysts for Butanone Hydrogenation

The hydrogenation of butanone to 2-butanol relies heavily on the design and properties of heterogeneous catalysts. Palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C) are prominent examples gychbjb.comrsc.orgrsc.org.

Impact of Catalyst Parameters:

Temperature and Pressure: For Pd/C catalysts, the yield of 2-butanol is sensitive to temperature, with optimal ranges observed before yields begin to decline at higher temperatures gychbjb.com. Hydrogen pressure also plays a role, with increasing pressure potentially decreasing 2-butanol yield under certain conditions gychbjb.com.

Carbon Support: The choice of carbon support for ruthenium catalysts significantly influences the rate of butanone hydrogenation rsc.orgrsc.org. Different carbon supports can lead to variations in the properties of the ruthenium deposit, affecting catalytic activity rsc.org.

Solvent Effects: In liquid-phase hydrogenation reactions, the solvent can profoundly impact reaction rates and selectivity capes.gov.br. For example, the liquid-phase hydrogenation of 2-butanone (B6335102) over a Ru/SiO₂ catalyst exhibits complex rate behavior when varying water/isopropyl alcohol (IPA) solvent ratios, indicating the interplay of mass transfer and chemical effects capes.gov.brosti.gov.

Detailed Research Findings (Pd/C Catalyst for Butanone Hydrogenation):

An investigation into the catalytic hydrogenation of bio-based butanone over a Pd/C catalyst explored the influence of key reaction conditions on 2-butanol yield gychbjb.com. The findings indicate that the reaction is feasible with Pd/C, and the main product is 2-butanol gychbjb.com.

Table 1: 2-Butanol Yields over Pd/C Catalyst at Varying Temperatures

| Hydrogen Pressure (MPa) | Reaction Time (h) | Reaction Temperature (°C) | 2-Butanol Yield (%) |

| 1 | 8 | 90 | 53.1 |

| 1 | 8 | 120 | 52.8 |

| 1 | 8 | 150 | 45.5 |

This table presents detailed research findings on the catalytic hydrogenation of butanone, illustrating the effect of temperature on 2-butanol yield using a Pd/C catalyst gychbjb.com.

Catalysts for Biomass-Derived Routes

The development of catalysts for converting biomass-derived feedstocks into 2-butanol is crucial for sustainable production.

Ruthenium-based Catalysts for Levulinic Acid Conversion:

For the thermocatalytic synthesis of 2-butanol from levulinic acid, carbon-doped titanium dioxide-supported ruthenium (Ru@C–TiO₂) catalysts have shown promise rsc.org. The method of catalyst synthesis (e.g., one-pot, coprecipitation-hydrothermal) influences the TiO₂ phase (rutile vs. anatase) and, consequently, the catalytic performance rsc.org. The one-pot synthesized Ru@C–TiO₂ catalyst, with approximately 5.0 wt% Ru and 2.0 wt% C, achieved the highest 2-butanol yield of 87% at 200 °C under initial H₂ pressure rsc.org. Other ruthenium catalysts, such as Ru/CeO₂ and Ru/TiO₂, have also been reported for 2-butanol synthesis from levulinic acid, achieving yields up to 85% and 61%, respectively, under varying conditions rsc.org.

General Principles for Sustainable Catalyst Design:

Beyond specific catalyst compositions, sustainable catalyst design for alcohol production, including 2-butanol, often involves:

Reusability and Stability: Catalysts that maintain their activity over multiple reaction cycles are essential for economic and environmental sustainability rsc.orgresearchgate.net.

Energy Efficiency: Designing catalysts and processes that operate under milder conditions (lower temperatures and pressures) reduces energy consumption rsc.orgresearchgate.net.

Integration of Processes: Integrating exothermic and endothermic reactions, such as the dehydrogenation of 2-butanol to MEK and ammonia (B1221849) synthesis, can lead to significant reductions in operational costs, energy consumption, and emissions researchgate.net.

Bio-based Feedstocks: Utilizing feedstocks derived from biomass, like levulinic acid or bio-butanone, lessens reliance on fossil fuels gychbjb.comrsc.orgnih.gov.

Stereochemical and Chiral Research of 2 Butanol

Enantiomeric Forms and Properties

The chirality of 2-butanol (B46777) leads to the existence of two distinct stereoisomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol. These enantiomers exhibit identical physical and chemical properties in an achiral environment, except for their interaction with plane-polarized light tandfonline.comresearchgate.net.

(R)-(-)-2-Butanol and (S)-(+)-2-Butanol Enantiomers

Both (R)-(-)-2-butanol and (S)-(+)-2-butanol are colorless liquids with characteristic odors Current time information in Bangalore, IN.researchgate.netnih.gov. The molecular formula for 2-butanol is C₄H₁₀O, and its molar mass is approximately 74.12 g/mol Current time information in Bangalore, IN.nih.govresearchgate.nettsijournals.comthieme-connect.com.

Their physical properties are summarized in Table 1.

Table 1: Physical Properties of (R)-(-)-2-Butanol and (S)-(+)-2-Butanol

| Property | (R)-(-)-2-Butanol Value | (S)-(+)-2-Butanol Value | Racemic 2-Butanol Value | Unit | Source |

| Boiling Point | 97-100 | 99-100 | 98-100 / 99.5 | °C | ontosight.ainih.govsciencemadness.orgdntb.gov.uaacs.orgtandfonline.comtsijournals.com |

| Melting Point | -115 | -115 | -114.7 / -115 | °C | Current time information in Bangalore, IN.nih.govresearchgate.nettsijournals.comnih.gov |

| Density | 0.807 (at 20°C) | 0.803 (at 25°C) | 0.8065 / 0.808 | g/mL or g/cm³ | Current time information in Bangalore, IN.nih.govontosight.ainih.govsciencemadness.orgdntb.gov.uaacs.orgtandfonline.comtsijournals.com |

| Refractive Index | 1.397 (n20/D) | 1.397 (n20/D) | 1.39719 / 1.3978 | (nD) | Current time information in Bangalore, IN.nih.govontosight.ainih.govsciencemadness.orgdntb.gov.uaacs.orgtandfonline.comvaia.com |

| Solubility in Water | Soluble (approx. 12.5-21 g/100ml ) | Soluble (approx. 12.5-21 g/100ml ) | Soluble (approx. 12.5-21 g/100ml ) | g/100ml at 20-25°C | Current time information in Bangalore, IN.nih.govresearchgate.netthieme-connect.comtsijournals.com |

The most distinguishing property of these enantiomers is their optical activity. (R)-(-)-2-butanol is levorotatory, meaning it rotates the plane of polarized light counter-clockwise (designated by a minus sign or 'l') nih.govchemimpex.comtandfonline.comresearchgate.netnih.govsciencemadness.orgacs.orgvaia.comcore.ac.ukmdpi.comnih.gov. Conversely, (S)-(+)-2-butanol is dextrorotatory, rotating plane-polarized light clockwise (designated by a plus sign or 'd') nih.govchemimpex.comontosight.aitandfonline.comresearchgate.netnih.govtsijournals.comdntb.gov.uatandfonline.comnih.govgoogle.comacs.orgx-mol.netacs.org.

The specific rotation, denoted as [α], is a quantitative measure of this optical activity and is dependent on temperature, wavelength of light, concentration, and pathlength researchgate.net. For (R)-(-)-2-butanol, the specific rotation is typically reported between -13.5° and -14.3° (neat or at 589 nm), with some reports indicating values of -17.1° to -17.5° at 532 nm chemimpex.comtandfonline.comresearchgate.netnih.govsciencemadness.orgacs.orgvaia.comcore.ac.ukscispace.comgoogle.com. For (S)-(+)-2-butanol, the specific rotation is approximately +13° to +14° (neat or at 589 nm) chemimpex.comontosight.aitandfonline.comresearchgate.netnih.govtandfonline.comgoogle.comacs.orgx-mol.netacs.org. A 1:1 mixture of the two enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out nih.govtandfonline.com.

Conformational Analysis of Chiral 2-Butanol

Conformational analysis explores the spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds jove.comgoogle.com. For chiral 2-butanol, these studies are crucial for understanding its stability and reactivity. Research utilizing temperature-dependent Raman measurements and molecular mechanics (MM2 and MM3) calculations has provided insights into the conformational preferences of 2-butanol researchgate.net.

The most stable conformer of 2-butanol, identified as conformer 1 through MM3 calculations, features the C1 and C4 carbons in an anti orientation, characterized by a dihedral angle of 177.6° researchgate.net. Another conformer (conformer 2), where C1 and O5 are in an anti arrangement, possesses approximately 500 cal mol⁻¹ higher energy than the most stable form researchgate.net. Comparisons between calculated MM3 vibrational frequencies and experimental Raman spectra indicate that the stable conformer in the liquid phase also adopts the C1, C4 anti conformation researchgate.net. Newman projections are commonly used to visualize these different conformations, illustrating the energy differences between staggered (more stable) and eclipsed (less stable due to steric repulsion) arrangements nih.gov. Computational methods can perform "conformer searches" to identify the lowest energy conformations of a molecule mdpi.com.

Enantioselective Synthesis and Resolution

The demand for enantiopure compounds in industries such as pharmaceuticals and agrochemicals necessitates efficient methods for their production chemimpex.comresearchgate.net. For 2-butanol, this involves strategies for enantioselective synthesis or the resolution of its racemic mixture.

Strategies for Enantiopure 2-Butanol Production

Enantiopure 2-butanol can be produced through various methods, with biocatalytic approaches gaining significant attention due to their high selectivity and environmentally benign nature ontosight.ainih.gov. A potent strategy involves the asymmetric reduction of 2-butanone (B6335102) using alcohol dehydrogenases (ADHs) nih.gov. For example, recombinant E. coli cells hosting Lactobacillus brevis alcohol dehydrogenase have been successfully employed in a micro-aqueous, solvent-free continuous reaction system to produce (R)-2-butanol with high conversion (>99%) and enantiomeric excess (>96%) nih.gov. Similarly, E. coli cells overexpressing an ADH of complementary stereoselectivity can yield (S)-2-butanol with excellent enantiomeric excess (>98%), although with moderate conversion nih.gov.

Another method for synthesizing the (-)-isomer of 2-butanol is the chemical reduction of optically active 2-butyl acetate (B1210297) ontosight.ai. Historically, whole yeast has also been explored for enzymatic reductions to produce chiral alcohols, though such methods can be less controlled sciencemadness.org.

Kinetic Resolution of Racemic 2-Butanol through Enzymatic Esterification

Kinetic resolution is a widely used technique to obtain enantiopure compounds from racemic mixtures, often employing enzymes due to their high enantioselectivity tandfonline.comresearchgate.net. The enzymatic esterification or transesterification of racemic (R,S)-2-butanol in organic media, typically n-hexane, has been extensively studied for its kinetic resolution nih.govresearchgate.net.

Lipase (B570770) Novozym 435®, derived from Candida antarctica lipase B (CALB), is a commonly used biocatalyst for this reaction nih.govtandfonline.comtandfonline.comresearchgate.netntnu.no. Key variables influencing the reaction include the acyl donor, substrate concentration, enzyme/substrate ratio, and temperature nih.govresearchgate.net. Using an ester like vinyl acetate as an acyl donor generally yields better results in terms of enantiomeric excess (ee(s) ~90% at 90 min) compared to carboxylic acids nih.govresearchgate.net. Higher substrate concentrations (e.g., 1.5 M) and larger enzyme amounts (e.g., 13.8 g mol⁻¹ substrate) positively affect the kinetic resolution rate, though their impact on enantiomeric excesses may not be as pronounced nih.govresearchgate.net. The length of the carboxylic acid chain also plays a role, with longer chains often leading to better resolution nih.govresearchgate.net. Temperature, within the range of 40-60 °C, does not significantly influence the resolution nih.govresearchgate.net.

Diffusion limitations in immobilized enzyme particles can decrease the observed enantioselectivity. For instance, in the esterification of racemic 2-butanol with vinyl butyrate (B1204436) catalyzed by immobilized Candida antarctica lipase B, the apparent enantiomeric ratio (Eapp) was found to be constant for larger particles but increased for finely ground particles, indicating that intrinsic enantioselectivity can be higher when diffusion limitations are minimized tandfonline.comtandfonline.com.

Stereo-Divergent Enzyme Cascades for Chiral Products

Stereo-divergent enzyme cascades represent an advanced strategy in biocatalysis, enabling the synthesis of different stereoisomers from the same starting materials by tuning reaction conditions or catalysts nih.govacs.orgcore.ac.uk. This approach is particularly valuable for producing a range of chiral products, including alcohols and amines, with high chemo-, regio-, and stereoselectivity thieme-connect.comnih.govnih.gov.

While direct examples for stereo-divergent cascades specifically yielding (R)- or (S)-2-butanol are less commonly detailed in general overviews, the principles are applied to similar chiral alcohols. For instance, a one-pot enzymatic cascade system has been developed to convert racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomers of the corresponding amine researchgate.netnih.govresearchgate.net. This cascade typically involves enantio-complementary alcohol dehydrogenases and transaminases, along with co-factor recycling systems researchgate.netnih.gov. Such systems highlight the potential to manipulate stereochemical outcomes by selecting specific enzymes or modifying reaction parameters within a multi-enzyme sequence rsc.orgresearchgate.netdntb.gov.uamdpi.comx-mol.net. The integration of multiple enzymes in a cascade allows for complex transformations that are challenging to achieve through traditional organic synthesis, offering a highly selective and versatile alternative for producing pharmacologically relevant chiral compounds acs.orgjove.comnih.gov.

Chiral Recognition and Interfacial Interactions

The study of chiral recognition and interfacial interactions is crucial for understanding how chiral molecules behave and assemble on surfaces, influencing fields such as heterogeneous catalysis and enantioselective separations. 2-Butanol, also known as sec-Butyl hydroxide, is the simplest aliphatic chiral alcohol, making it an important model system for investigating these phenomena aip.orgosti.govnih.govresearchgate.netresearchgate.netnih.gov. Research into its surface properties has employed advanced techniques like high-resolution scanning tunneling microscopy (STM) and density functional theory (DFT) simulations to gain microscopic insights into its adsorption and assembly behavior aip.orgosti.govnih.govresearchgate.netresearchgate.net.

2-Butanol as a Chiral Modifier in Surface Chemistry

2-Butanol has demonstrated notable properties as a chiral modifier in surface chemistry aip.orgosti.govnih.govresearchgate.netresearchgate.netcam.ac.uk. Its adsorption on various metal surfaces, including platinum (Pt), palladium (Pd), and gold (Au/Pd), has been shown to impart enantioselective characteristics aip.orgwpmucdn.com. Early hypotheses suggested that the controlled decomposition of small amounts of 2-butanol to 2-butoxide species on Pt(111) and Pd(111) surfaces facilitated the enantiospecific adsorption of chiral probe molecules aip.orgwpmucdn.com. However, later findings indicated that this effect was primarily due to enantiospecific hydrogen-bonding interactions between 2-butanol and incoming molecules, such as propylene (B89431) oxide aip.orgwpmucdn.com.

Further investigations revealed that specific concentrations of adsorbed 2-butanol, along with lower amounts of 2-butoxide, enhance the enantioselective chemisorption of chiral reactants aip.org. The proposed mechanism involves hydrogen bonding interactions between the labile proton of 2-butanol and the incoming probe molecule, driving the enantiospecific adsorption aip.org. 2-Butanol has also served as a chiral probe to study enantioselectivity on surfaces modified by other chiral entities, such as amino acids wpmucdn.com. For instance, on an l-proline/Pd surface, 2-butanol was regenerated enantioselectively from 2-butoxide decomposition products in the presence of pre-adsorbed deuterium (B1214612) aip.org. Similarly, on α-(1-naphthyl)ethylamine (NEA)/Pd modified surfaces, hydrogen bonding between the hydroxyl group of 2-butanol and the amine group of NEA enabled its enantioselective chemisorption aip.org.

Enantiospecific Adsorption and Assembly on Surfaces

Studies using high-resolution scanning tunneling microscopy (STM) and density functional theory (DFT) simulations have unveiled a sophisticated degree of enantiospecific adsorption, association, and chiral cluster growth of 2-butanol on surfaces aip.orgosti.govnih.govresearchgate.netresearchgate.net. A key finding is that when 2-butanol molecules adsorb to a surface, such as Au(111), through dative bonding involving one of the oxygen atom's lone pairs, they acquire a second chiral center at the adsorbed oxygen atom aip.orgosti.govnih.govresearchgate.netresearchgate.netaip.org. This interaction is governed by the molecule's inherent chiral center, leading to the adsorption of monomers that possess like chirality at both the intrinsic carbon center and the newly formed surface-bound oxygen center aip.orgosti.govnih.govresearchgate.netresearchgate.net. This phenomenon of surface-bound chirality has also been observed with other simple alcohols like methanol (B129727) on Cu(111) and Au(111) surfaces aip.org. The intrinsic chirality of 2-butanol plays a crucial role in directing the chirality of the adsorbed hydroxyl group, which in turn prevents the formation of heterochiral chain structures that might otherwise occur with simpler, achiral alcohols researchgate.netaip.org.

Adsorbed 2-butanol monomers exhibit a propensity to associate into tetramers through a cyclical network of hydrogen bonds aip.orgosti.govnih.govresearchgate.netresearchgate.net. Interestingly, the chirality at the oxygen atom within these tetramers is opposite to the intrinsic chirality of the monomers aip.orgosti.govnih.govresearchgate.netresearchgate.net. The formation of these square-shaped units is particularly noteworthy given that the underlying metallic surfaces often possess hexagonal symmetry aip.orgosti.govnih.govresearchgate.netresearchgate.net. DFT calculations confirm the stability of these tetrameric entities, which are capable of further association via weaker van der Waals interactions aip.orgosti.govnih.govresearchgate.netresearchgate.net.

Recent research has also explored the enantioselective adsorption of 2-butanol enantiomers on enantiopure crystalline porous films (CPMs) rsc.org. These CPM films, formed by the chiroselective assembly of specific building blocks, demonstrate remarkable selectivity. For example, an (R, Δ)-CPM film showed a higher adsorption capacity for (S)-2-butanol compared to (R)-2-butanol. Conversely, an (S, Λ)-CPM film exhibited a preference for (R)-2-butanol rsc.org. The adsorption amounts for these interactions are summarized in Table 1.

Table 1: Enantioselective Adsorption of 2-Butanol on Chiral Crystalline Porous Films rsc.org

| CPM Film Type | Adsorbed Enantiomer | Adsorption Amount (µg cm⁻²) | Enantioselectivity (%) |

| (R, Δ)-CPM Film | (R)-2-Butanol | ~1.11 | \multirow{2}{}{~23.4 (for S-2-butanol)} |

| (S)-2-Butanol | ~1.81 | ||

| (S, Λ)-CPM Film | (R)-2-Butanol | ~1.24 | \multirow{2}{}{~23.4 (for R-2-butanol)} |

| (S)-2-Butanol | ~0.77 |

Despite these observed enantioselective interactions, temperature-programmed desorption (TPD) measurements of (R)- and (S)-2-butanol from clean surfaces have shown no discernible difference in desorption temperature (225 K) or peak shape acs.org. This suggests that the difference in the heat of adsorption between the enantiomeric alcohols is minimal, less than 0.1 kcal/mol acs.org. Similarly, on preoxidized surfaces, while 2-butanol deprotonates to form 2-butanoxide, which then decomposes to 2-butanone, no significant differences in the reaction kinetics of the enantiomeric alkoxides were observed acs.org.

Formation of Long-Range Chiral Networks

The stable tetrameric units formed by the self-assembly of 2-butanol monomers on surfaces can tessellate to create extended, highly ordered square networks aip.orgosti.govnih.govresearchgate.netresearchgate.net. This remarkable ability allows these homochiral square pore networks to grow and cover an entire surface, such as Au(111) aip.orgosti.govnih.govresearchgate.netresearchgate.net. This phenomenon highlights a fundamental principle: the intrinsic chirality of a relatively simple alcohol molecule can be effectively transferred to its surface binding geometry, thereby dictating the directionality of hydrogen-bonded networks and ultimately leading to the formation of macroscopic, extended chiral structures osti.govnih.govresearchgate.netresearchgate.net.

The formation of such complex structures on surfaces is governed by a delicate interplay of various intermolecular interactions, ranging from strong covalent bonds to weaker dispersion forces aip.orgosti.govnih.govresearchgate.netresearchgate.netcam.ac.uk. Surface-based self-assembly provides an ideal platform for precisely modeling and measuring these interactions within well-defined systems aip.orgosti.govresearchgate.netresearchgate.netaip.org. In contrast to longer-chained alcohols that tend to form zigzag chains with alternating adsorbed chirality, the inherent chirality of 2-butanol uniquely leads to the formation of square packing structures that feature distinct chiral pockets researchgate.netaip.org. This difference underscores the profound impact of molecular chirality on two-dimensional supramolecular assembly.

Reaction Mechanisms and Kinetics of 2 Butanol Transformations

Dehydration Pathways

Dehydration of alcohols involves the elimination of a water molecule (H₂O) to form alkenes, typically occurring under acidic conditions. doubtnut.com For secondary alcohols like 2-butanol (B46777), acid-catalyzed dehydration generally proceeds via an E1 mechanism. jove.com

Acid-Catalyzed Elimination to Butenes (1-Butene, cis-2-Butene (B86535), trans-2-Butene)

The acid-catalyzed dehydration of 2-butanol can yield three distinct butene isomers: 1-butene (B85601), cis-2-butene, and trans-2-butene. doubtnut.comscribd.com The mechanism typically involves three steps:

Protonation of the hydroxyl group : The alcohol's hydroxyl group is protonated by the acid catalyst, forming an alkyloxonium ion, which serves as a better leaving group (water). doubtnut.comjove.comchegg.comlibretexts.org

Loss of water : The protonated alcohol loses a water molecule, forming a carbocation intermediate. This is often the slow, rate-determining step in E1 reactions. doubtnut.comjove.comchegg.comlibretexts.orgxula.edu

Deprotonation and alkene formation : A proton is eliminated from an adjacent carbon atom (β-hydrogen) to form a double bond, yielding the alkene. This step regenerates the acid catalyst. doubtnut.comjove.comchegg.comlibretexts.org

According to Zaitsev's rule, the more substituted alkene is generally the major product due to its higher thermodynamic stability. doubtnut.com For 2-butanol, 2-butene (B3427860) (both cis and trans isomers) is more substituted than 1-butene, making it the major product. doubtnut.com The trans-2-butene isomer is typically more stable than cis-2-butene due to reduced steric hindrance, often making it the largest peak in gas chromatography analysis of the products. scribd.comwikipedia.org

Research findings indicate varying product distributions depending on the catalyst and reaction conditions. For instance, dehydration of 2-butanol over phosphorus-containing activated carbon acid catalysts yields mostly cis-2-butene and trans-2-butene, with smaller amounts of 1-butene. researchgate.net Another study using mesoporous materials synthesized from ferrierite reported 1-butene, trans-2-butene, and cis-2-butene yields of 25.6 wt%, 19.2 wt%, and 29.9 wt%, respectively, at 350°C. researchgate.net

Table 1: Representative Butene Product Distribution from 2-Butanol Dehydration

| Product | Chemical Formula | Typical Yield/Selectivity (Illustrative) |

| 1-Butene | C₄H₈ | Minor Product |

| cis-2-Butene | C₄H₈ | Major Product (often less than trans) |

| trans-2-Butene | C₄H₈ | Major Product (often dominant) |

Note: Actual yields are highly dependent on specific reaction conditions and catalyst properties.

Transition State Analysis in Dehydration Reactions

In acid-catalyzed dehydration of secondary alcohols like 2-butanol, the E1 mechanism is predominant. jove.com The rate-determining step involves the formation of a carbocation intermediate, which is a high-energy species. jove.comxula.eduvalenciacollege.edu The stability of this carbocation significantly influences the reaction rate and product distribution. jove.com Secondary carbocations can undergo rearrangements, such as 1,2-hydride shifts, to form more stable tertiary carbocations if possible, although this is not directly applicable to 2-butanol itself (which would form a secondary carbocation). jove.com

Theoretical studies, including density functional theory (DFT) calculations, have investigated the transition states in 2-butanol dehydration. For carbon-based acid catalysts, the dehydration process has been described as an E2 mechanism with a strong E1 character, implying a concerted reaction with significant carbocation-like transition state features. researchgate.netacs.org The activation barriers for E1 pathways involve heterolytic cleavage of the alcohol C-O bond via a carbenium-ion transition state. acs.org The extent of substitution at the α-carbon affects elimination barriers by increasing the proton affinity of the alcohol and the stability of the carbenium-ion transition state. acs.org

Dehydrogenation Pathways

Dehydrogenation of 2-butanol results in the removal of hydrogen, leading to the formation of a ketone. researchgate.netaidic.it This reaction is typically catalyzed by metal-based catalysts. researchgate.net

Catalytic Conversion to 2-Butanone (B6335102)

2-Butanol can be catalytically converted to 2-butanone (also known as methyl ethyl ketone, MEK). researchgate.netresearchgate.netjcsp.org.pknih.gov This is an endothermic catalytic reaction that requires heat. researchgate.net

Reaction: CH₃CH(OH)CH₂CH₃ (2-Butanol) → CH₃C(=O)CH₂CH₃ (2-Butanone) + H₂

This conversion is a significant industrial process, and catalysts play a crucial role in achieving high selectivity and conversion. jcsp.org.pkcore.ac.uk For instance, copper-manganese-silicon catalysts have been shown to achieve 94.9% conversion of 2-butanol with 98% selectivity for methyl ethyl ketone. jcsp.org.pk

Mechanistic Insights into Dehydrogenation over Metal-Based Catalysts (e.g., Copper)

Copper-based catalysts are frequently employed for the dehydrogenation of 2-butanol. researchgate.netcore.ac.ukjlu.edu.cnresearchgate.net The catalytic performance is strongly influenced by the acid-base properties of the support material. researchgate.net Studies have shown that highly dispersed metallic copper (Cu⁰) is the primary active site in this reaction. researchgate.netjlu.edu.cn The addition of promoters like zinc oxide (ZnO) can enhance the dispersion and stability of copper species, although strong interactions can sometimes lead to condensation products. jlu.edu.cn

The mechanism typically involves the adsorption of 2-butanol onto the catalyst surface. The hydroxyl group of 2-butanol can interact with the active sites on the catalyst. researchgate.net On copper catalysts, the dehydrogenation is believed to proceed via an adsorbed alkoxide intermediate. Hydrogen atoms are abstracted from the hydroxyl group and the α-carbon, forming a carbonyl group and releasing molecular hydrogen. researchgate.netresearchgate.net The formation of copper-manganese (B8546573) complexes in catalysts has been observed to improve catalytic activity, with reduced copper species appearing in spent catalysts. jcsp.org.pk

Nucleophilic Substitution Reactions Involving 2-Butanol

2-Butanol, being a secondary alcohol, can participate in both SN1 and SN2 nucleophilic substitution reactions, with the predominant mechanism depending on factors such as the nucleophile strength, solvent, and reaction conditions. scribd.commurov.info

In SN1 reactions, the alcohol is first protonated, and then the leaving group (water) departs to form a carbocation intermediate. xula.eduvalenciacollege.edumurov.info This carbocation is planar, allowing the nucleophile to attack from either face, leading to a racemic mixture if a chiral center is involved. valenciacollege.edumurov.info The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the substrate concentration. xula.eduvalenciacollege.edu Polar protic solvents (like water or alcohol) are favorable for SN1 reactions as they stabilize the carbocation intermediate. valenciacollege.edu

Conversely, SN2 reactions involve a concerted, one-step process where the nucleophile attacks the carbon bearing the leaving group from the backside, simultaneously displacing the leaving group. valenciacollege.edumurov.info This "backside attack" leads to an inversion of configuration at the chiral center. valenciacollege.edumurov.info The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. valenciacollege.edumurov.info Strong nucleophiles and polar aprotic solvents (e.g., acetonitrile, dimethylformamide, dimethyl sulfoxide) generally favor SN2 mechanisms. valenciacollege.eduscribd.com

For 2-butanol, substitution reactions with halide ions (e.g., chloride or bromide) have been studied. Experiments have shown that reactions of 2-butanol with bromide ions can proceed primarily through an SN2 mechanism, favoring bromide as a stronger nucleophile. scribd.com However, the specific conditions, such as the presence of acid to protonate the hydroxyl group and convert it into a better leaving group (water), are crucial for these reactions to occur efficiently. scribd.com

Table 2: Characteristics of SN1 vs. SN2 Reactions for Secondary Alcohols like 2-Butanol

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two-step, carbocation intermediate xula.eduvalenciacollege.edumurov.info | One-step, concerted valenciacollege.edumurov.info |

| Rate-determining step | Formation of carbocation xula.eduvalenciacollege.edu | Concerted bond breaking/forming valenciacollege.edu |

| Kinetics | First order ([substrate]) xula.eduvalenciacollege.edu | Second order ([substrate][nucleophile]) valenciacollege.edumurov.info |

| Stereochemistry | Racemization (if chiral center) valenciacollege.edumurov.info | Inversion of configuration valenciacollege.edumurov.info |

| Solvent Preference | Polar protic (e.g., H₂O, alcohols) valenciacollege.edu | Polar aprotic (e.g., DMSO, DMF) valenciacollege.edu |

| Nucleophile | Weak nucleophiles acceptable valenciacollege.edu | Strong nucleophiles preferred valenciacollege.edu |

Mechanistic Investigations (SN1 vs. SN2)

Nucleophilic substitution reactions involving secondary alcohols like 2-butanol can occur through either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single, concerted step where the nucleophile attacks simultaneously as the leaving group departs vedantu.com.

For 2-butanol, the reaction with concentrated aqueous HBr, for instance, proceeds via an SN1 mechanism. This involves the protonation of the hydroxyl group, making water a good leaving group, followed by the departure of water to form a secondary carbocation at the C-2 position pearson.com. This carbocation is planar, allowing a nucleophile (such as Br⁻) to attack from either face, leading to a mixture of retention and inversion of configuration, often described as racemization pearson.commasterorganicchemistry.com. However, in some cases, such as the reaction of butan-2-ol with concentrated aqueous HBr, partial racemization is observed, with a slight favoring of inversion over retention due to steric and electronic factors during the nucleophilic attack pearson.com.

In contrast, under acidic conditions with neutral water as a nucleophile, SN2 substitution can be the preferred pathway for secondary alcohols like 2-butanol. This is because a secondary alcohol on a small, un-branched carbon chain presents a relatively accessible site for nucleophilic attack, and the formation of a secondary carbocation (required for SN1 or E1 elimination) is less stabilized compared to a tertiary carbocation stackexchange.com.

Table 1: Comparison of SN1 and SN2 Mechanisms for Nucleophilic Substitution

| Feature | SN1 Reaction | SN2 Reaction |

| Reaction Order | Unimolecular (First Order) vedantu.com | Bimolecular (Second Order) vedantu.com |

| Mechanism | Two-step with carbocation intermediate vedantu.com | One-step, concerted vedantu.com |

| Rate Dependence | Depends only on substrate concentration vedantu.com | Depends on both substrate and nucleophile vedantu.com |

| Intermediate | Carbocation intermediate vedantu.com | No intermediate; direct displacement vedantu.com |

| Stereochemistry | Racemization (inversion and retention) vedantu.commasterorganicchemistry.com | Complete inversion of configuration (Walden inversion) vedantu.comscitepress.org |

| Solvent Preference | Polar protic solvents vedantu.com | Polar aprotic solvents vedantu.com |

| Substrate Structure | Favored by tertiary > secondary > primary vedantu.com | Favored by methyl > primary > secondary > tertiary vedantu.com |

| Nucleophile | Weak nucleophiles may work vedantu.com | Strong nucleophiles necessary vedantu.com |

Racemization via Carbocation Intermediates in Aqueous Acid

When an optically active isomer of 2-butanol, such as (R)-2-butanol, is exposed to aqueous acid, it gradually loses its optical activity, leading to a racemic mixture vaia.com. This phenomenon is attributed to the formation of a planar carbocation intermediate at the chiral center (C-2) vaia.com.

The mechanism involves the protonation of the hydroxyl group of 2-butanol, transforming it into a better leaving group (water). The subsequent departure of this water molecule generates a planar secondary carbocation vaia.com. Because this carbocation intermediate is sp² hybridized and flat, a nucleophile (e.g., a water molecule) can attack the carbocation with equal probability from either face pearson.comvaia.com. This equal probability of attack results in the formation of both (R)-2-butanol and (S)-2-butanol enantiomers in roughly equal proportions, leading to a racemic mixture that is optically inactive vaia.com.

Enzymatic Reaction Mechanisms

2-Butanol and its related compounds are involved in several enzymatic transformations, particularly in microbial metabolism.

Mechanisms of Alcohol Dehydrogenases in 2-Butanone Reduction

Alcohol dehydrogenases (ADHs) play a crucial role in the reversible interconversion of alcohols and ketones. Specifically, secondary alcohol dehydrogenases (SADHs) catalyze the reduction of 2-butanone to 2-butanol, often utilizing NADH as a coenzyme chalmers.seplos.orgnih.govgoogle.com. This enzymatic reduction is a key step in the microbial production of 2-butanol from precursors like 2,3-butanediol (B46004) chalmers.seplos.org.

For instance, a NADH-dependent secondary alcohol dehydrogenase from Gordonia sp. (encoded by the ADH2 gene) has been identified as capable of catalyzing the conversion of butanone to 2-butanol chalmers.seplos.orgnih.gov. Studies have shown that the stereospecificity of ADHs can vary; for example, an alcohol dehydrogenase from Penicillium charlesii was found to oxidize S-(+)-2-butanol 2.4 times faster than R-(-)-2-butanol, and its reduction of 2-butanone produced S-(+)-2-butanol and R-(-)-butanol in a 7:3 ratio nih.gov.

The enzymatic reduction of 2-butanone to 2-butanol by carbonyl reductases (another term for alcohol dehydrogenases) typically requires a coenzyme such as NAD(P)H google.com. Challenges in this process can include the regeneration of the cofactor and the difficulty of separating 2-butanol from aqueous reaction mixtures due to its solubility google.com.

Diol Dehydratase Mechanisms in 2,3-Butanediol Conversion

Diol dehydratases, also known as butanediol (B1596017) dehydratases or propanediol (B1597323) dehydratases, are enzymes that catalyze the conversion of 2,3-butanediol to 2-butanone chalmers.segoogle.comd-nb.info. This reaction is often the first step in the microbial pathway for producing 2-butanol from 2,3-butanediol, with 2-butanone serving as an intermediate chalmers.seplos.orggoogle.com.

Many diol dehydratases are B12-dependent enzymes, meaning they require the cofactor adenosyl cobalamin (vitamin B12) for their activity chalmers.segoogle.comd-nb.info. Examples include B12-dependent diol dehydratases from Lactobacillus reuteri and Klebsiella oxytoca chalmers.seplos.orggoogle.comnih.gov. The B12-dependent dehydratase reaction is known to be oxygen-sensitive and can undergo irreversible inactivation in the presence of substrates like 2,3-butanediol d-nb.info. Some B12-independent dehydratases also exist, such as those found in Clostridium butyricum, which require S-adenosyl methionine as a cofactor d-nb.info.

Kinetic Studies and Catalytic Parameters

Understanding the kinetics of reactions involving 2-butanol is crucial for optimizing its synthesis, degradation, and industrial applications.

Determination of Rate Constants and Activation Energies

Kinetic studies provide insights into reaction rates, mechanisms, and the energy requirements for chemical transformations. For 2-butanol, research has investigated its reaction kinetics, particularly in combustion processes and oxidation reactions.

Activation energies for reactions involving 2-butanol can vary significantly with temperature and reaction conditions. For the hydrogen abstraction by hydroperoxyl radicals, the activation energy was found to increase nonlinearly with temperature, rising from 11 kcal mol⁻¹ at 200 K to over 36 kcal mol⁻¹ at high temperatures rsc.orgrsc.org. The presence of hydrogen bonding at the transition state can influence activation parameters, potentially lowering the enthalpy of activation while increasing the free energy of activation rsc.orgrsc.org.

In oxidation reactions, such as the oxidation of 2-butanol by diperiodatocuprate(III) (DPC) in an aqueous solvent, positive activation enthalpy and free energy have been recorded, while the activation entropy was found to be negative researchgate.net. The rate of such reactions can be influenced by factors like substrate concentration, showing Michaelis–Menten type kinetics, and inverse dependence on acid strength researchgate.net.

Table 2: Site-Dependent Contribution to Hydrogen Abstraction from 2-Butanol by HO₂• Radical

| Temperature (K) | C-2 Site Contribution (%) | Oxygen Site Contribution (%) |

| 200 | 99.9988 rsc.orgrsc.org | 2.5 × 10⁻⁹ rsc.orgrsc.org |

| 800 | 88.9 rsc.orgrsc.org | 0.65 rsc.orgrsc.org |

| 3000 | 21.2 rsc.orgrsc.org | 18 rsc.orgrsc.org |

Table 3: Activation Energy for Hydrogen Abstraction from 2-Butanol by HO₂• Radical

| Temperature (K) | Activation Energy (kcal mol⁻¹) |

| 200 | 11 rsc.orgrsc.org |

| High Temperature | >36 rsc.orgrsc.org |

Computational and Theoretical Studies of 2 Butanol

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the different spatial orientations, or conformations, of 2-butanol (B46777) have been extensively investigated using computational chemistry. These studies provide insights into the molecule's stability, properties, and reactivity.

Quantum Chemical Calculations (e.g., ab initio, DFT)

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT), have been employed to understand the electronic structure and energy of 2-butanol. These methods solve the Schrödinger equation for the molecule to provide detailed information about its properties.

Ab initio methods, like CBS-QB3 and CCSD(T), and DFT have been used to calculate the enthalpies of formation and bond dissociation energies for 2-butanol and its associated radicals. acs.orgnih.gov For instance, geometry optimization and frequency calculations have been performed using the DFT-B3LYP functional with a 6-31G* basis set to determine a reliable optimized geometry. molinstincts.com Such calculations ensure that the obtained structure corresponds to a true energy minimum by confirming the absence of imaginary frequencies. molinstincts.com

Vibrational circular dichroism (VCD) spectra of (S)-(+)-2-butanol have also been analyzed with the aid of quantum chemical calculations. These studies show that the VCD spectra are dependent on the conformation of the hydroxyl (OH) group, with the coupling of in-plane and out-of-plane vibrational modes playing a significant role. acs.orgnih.gov Furthermore, DFT has been utilized to study the thermodynamic properties of butanol isomers, including 2-butanol, to evaluate their potential as biofuels. nih.gov These calculations provide data on entropy, enthalpy, and specific molar heat as a function of temperature. nih.gov

Molecular Mechanics (MM2, MM3) for Conformational Energies

Molecular mechanics methods, specifically MM2 and MM3, have been used to study the conformational properties of 2-butanol. unige.chresearchgate.net These methods use classical physics principles to model the energy of a molecule as a function of its geometry.

MM3 calculations have shown that the most stable conformer of 2-butanol is the one where the C1 and C4 carbon atoms are in an anti position to each other. unige.ch Another conformer, with the C1 carbon and the oxygen of the hydroxyl group in an anti arrangement, is calculated to have an energy approximately 500 cal/mol higher than the most stable form. unige.ch The MM3 force field is a more advanced version of the MM2 force field, incorporating more complex potential functions. uci.edu These force fields are widely used for calculating the relative energies of different stereoisomers and conformers. uci.edu

Optimization of Molecular Geometries and Energetics

The optimization of molecular geometries is a crucial step in computational chemistry to find the most stable arrangement of atoms in a molecule. molinstincts.com For 2-butanol, this process involves finding the lowest energy conformation. molinstincts.comumass.edu

Various computational methods are employed for geometry optimization. For example, a combination of the DFT-B3LYP functional and the 6-31G* basis set has been determined to be an optimal choice for achieving a balance between accuracy and computational time for 2-butanol. molinstincts.com The initial 3D structure can be generated automatically and then subjected to geometry optimization to find a structure with the lowest energy level. molinstincts.com This optimized structure provides physically meaningful information about bond lengths and angles. molinstincts.com

Reaction Pathway Modeling

Computational methods are also used to model the reaction pathways of 2-butanol, providing insights into the mechanisms and kinetics of its chemical transformations.

Thermochemistry and Kinetics of Pyrolysis

The thermal decomposition, or pyrolysis, of 2-butanol has been studied using computational methods to understand its behavior as a potential biofuel. acs.orgnih.gov These studies involve calculating the thermochemical properties and reaction kinetics of the decomposition process.

Ab initio methods (CBS-QB3 and CCSD(T)) and DFT have been used to investigate the pyrolysis of 2-butanol. acs.orgnih.gov The results indicate that at lower to moderate temperatures (up to 700 K), the dominant reaction pathway is dehydration, leading to the formation of 1-butene (B85601) and 2-butene (B3427860) through a four-center transition state. acs.orgnih.gov This pathway is both kinetically and thermodynamically more favorable than other decomposition reactions at these temperatures. acs.orgnih.gov At higher temperatures (above 800 K), C-C bond fission channels become more prominent due to higher pre-exponential factors, even though they require more energy. acs.orgnih.gov Intrinsic reaction coordinate (IRC) calculations have been used to follow the progress of these complex decomposition reactions and understand the transformation of 2-butanol into different products. acs.orgnih.gov

Theoretical Studies of Acid-Catalyzed Reactions

Theoretical studies have been conducted to model the acid-catalyzed reactions of 2-butanol, particularly its dehydration. researchgate.netacs.org These studies help in understanding the reaction mechanisms and the role of the catalyst.

Density functional theory (DFT) with the M06-2X functional has been applied to study the dehydration of 2-butanol over a phosphorus-containing activated carbon acid catalyst. acs.org These calculations have shown that the dehydration process follows an E2 (one-step) mechanism with a strong character of an E1 (two-step) mechanism. acs.org The study modeled the acid site as a dihydrogen phosphate (B84403) group. acs.org The reactants and products are connected through transition states that have been identified using intrinsic reaction coordinate (IRC) calculations. acs.org

Furthermore, multiscale methods combining DFT with classical molecular dynamics (MD) have been used to investigate the kinetics of acid-catalyzed alcohol dehydration in mixed solvents. nsf.gov This approach helps in understanding the effect of the solvent on the reaction rates. nsf.gov

Intermolecular Interactions and Solvent Effects of 2-Butanol

Computational and theoretical studies, particularly molecular dynamics (MD) simulations and density functional theory (DFT) calculations, have provided profound insights into the intermolecular forces and solvent effects governing the behavior of 2-butanol in various environments. These studies elucidate the complex interplay of hydrophobic and hydrophilic interactions that dictate its properties in aqueous solutions and at interfaces.

Molecular Dynamics (MD) Simulations of 2-Butanol Aqueous Solutions

Molecular dynamics simulations have been instrumental in providing a detailed, atomic-level description of the structural and dynamic properties of 2-butanol aqueous solutions. nih.govacs.orgnih.gov Researchers have successfully modeled these systems across a range of concentrations, typically from dilute (0.1 M) to near the solubility limit (2.8 M). nih.gov These simulations are often validated by comparing computational results with experimental data from techniques like Small- and Wide-Angle X-ray Scattering (SWAXS), ensuring the accuracy of the chosen models. acs.org

A common approach involves using the GROMACS software package. acs.org The simulations typically model a racemic mixture of (R)- and (S)-2-butanol solvated in a cubic box of water molecules. researchgate.netunifi.it The choice of force field is critical for accuracy; the Generalized Amber Force Field (GAFF2) is frequently used for 2-butanol, while water is often modeled using potentials like TIP4P-FB. researchgate.netunifi.it The table below summarizes typical parameters used in these simulations.

| Parameter | Description | Typical Value/Model |

|---|---|---|

| Simulation Software | Package used to run the dynamics | GROMACS 2021.2 acs.org |

| 2-Butanol Force Field | Set of parameters describing intra- and intermolecular interactions for 2-butanol | GAFF2 (Generalized Amber Force Field) unifi.it |

| Water Model | Model used to simulate water molecules | TIP4P-FB researchgate.net |

| Concentration Range | Range of 2-butanol molarities studied | 0.1 M to 2.8 M nih.gov |

| System Composition | Enantiomeric form of 2-butanol used | Racemic mixture of (R)- and (S)-enantiomers unifi.it |

These simulations allow for the detailed analysis of radial distribution functions (RDFs), which describe how the density of surrounding atoms varies as a function of distance from a reference atom. By calculating RDFs for different pairs of atoms (solute-solute, solute-solvent, solvent-solvent), researchers can quantify the structural organization of the solution. acs.org The results confirm that MD simulations can accurately reproduce experimental structure factors, providing confidence in their ability to describe intermolecular interactions at a microscopic level. nih.govnih.gov

Clustering Behavior in Concentrated Aqueous Solutions

A key finding from both MD simulations and experimental studies is the tendency of 2-butanol to form aggregates or clusters in aqueous solutions, particularly at higher concentrations. nih.govresearchgate.net This self-association is a hallmark of amphiphilic molecules in water, driven by the hydrophobic effect where the nonpolar ethyl and methyl groups of 2-butanol molecules are shielded from the surrounding water. nih.gov

Analysis of simulation data shows a distinct change in the solution's structure at concentrations above 1.0 M. nih.govnih.govacs.org Below this threshold, 2-butanol molecules are largely dispersed. Above 1.0 M, the propensity for 2-butanol molecules to associate with each other increases significantly, leading to the formation of clusters. researchgate.net This is evident in the RDF between the centers of mass of 2-butanol molecules, which shows a more pronounced structure at higher concentrations. acs.org Some studies categorize these aggregates as "chain-like" and "water-incompatible," which drives their segregation from the water network and ultimately leads to phase separation at the solubility limit. rsc.org

The formation of these clusters has a noticeable impact on the surrounding solvent. The dynamics of water molecules slow down as the concentration of 2-butanol increases, an effect attributed to the hydrophobic interactions that structure water around the nonpolar parts of the alcohol aggregates. nih.govacs.org The size of these aggregates also grows with concentration, as confirmed by SWAXS data. nih.gov

| 2-Butanol Concentration (M) | Clustering Behavior | Average Aggregate Radius (nm) |

|---|---|---|

| < 1.0 | Molecules are largely dispersed | ~1 nih.gov |

| > 1.0 | Formation of distinct clusters/aggregates nih.govnih.gov | Increases with concentration nih.gov |

| 2.0 | Significant clustering observed | > 2 nih.gov |

| 2.8 | Pronounced aggregation near phase separation | ~3 nih.gov |

Interfacial Features in Mixed Solvent Systems

Computational studies have also explored the behavior of 2-butanol at interfaces, revealing how its amphiphilic nature governs its orientation and assembly. In systems like the water/n-octane interface, 2-butanol acts as a cosurfactant, positioning itself at the boundary between the two immiscible liquids. epa.gov

More detailed insights come from studies combining scanning tunneling microscopy (STM) with density functional theory (DFT) calculations to investigate 2-butanol self-assembly on a solid surface, such as gold (Au(111)). aip.orgosti.gov These studies show that 2-butanol molecules form highly ordered, long-range structures. The initial step involves the adsorption of individual 2-butanol molecules to the gold surface via a dative bond involving one of the oxygen's lone pairs. aip.org

These adsorbed monomers then self-assemble into remarkably stable, cyclically hydrogen-bonded tetramers. aip.org These tetramer building blocks, which are stable entities, further associate through weaker van der Waals forces to create an extended, square network across the surface. aip.orgosti.gov This demonstrates that a combination of hydrogen bonding and van der Waals interactions, guided by the molecule's chirality, can direct the formation of complex, ordered interfacial structures. aip.org DFT calculations reveal that while the primary adsorption energy is dominated by the 2-butanol-metal interaction, the hydrogen bonding between alcohol molecules shows a significant cooperative effect, becoming stronger as the clusters grow. aip.org

Computational Analysis of Hydrogen Bonding Networks

The hydrogen bonding network in 2-butanol aqueous solutions is complex, involving interactions between alcohol-alcohol, alcohol-water, and water-water molecules. MD simulations are perfectly suited to dissect these networks. nih.govacs.org

The primary tool for this analysis is the radial distribution function (RDF) calculated for specific atom pairs involved in hydrogen bonds, such as the hydrogen of the alcohol's hydroxyl group (Hb) and the oxygen of water (Ow), or the oxygen of the alcohol (Ob) and the hydrogen of water (Hw). acs.org

Key findings from these analyses include:

Solute-Solvent H-Bonds: As the concentration of 2-butanol increases, the probability of finding hydrogen bonds between 2-butanol and water molecules decreases. nih.govacs.org This is expected as there are fewer water molecules available per alcohol molecule.

Solute-Solute H-Bonds: Conversely, hydrogen bonding between 2-butanol molecules (Ob···Hb) becomes more prevalent at higher concentrations, which is the microscopic signature of the clustering behavior described previously. acs.org

Solvent-Solvent H-Bonds: The water-water hydrogen bonding network (Ow···Hw) becomes slightly more structured at higher 2-butanol concentrations. unifi.it This is a consequence of the hydrophobic effect, where water molecules are forced into more ordered arrangements around the nonpolar alkyl chains of the 2-butanol aggregates. nih.govunifi.it

These computational studies show that 2-butanol acts as both a hydrogen bond donor (via its -OH hydrogen) and an acceptor (via its -OH oxygen), allowing it to integrate into, and simultaneously disrupt, the water's hydrogen bond network. acs.orgrsc.org The balance between forming H-bonds with water and segregating its nonpolar regions is the fundamental driver of its solution behavior. rsc.org

| Interaction Type | RDF Pair | Behavior with Increasing 2-Butanol Concentration | Implication |

|---|---|---|---|

| Alcohol (Donor) - Water (Acceptor) | Hb···Ow | Peak height decreases acs.org | Fewer solute-solvent H-bonds |

| Alcohol (Acceptor) - Water (Donor) | Ob···Hw | Peak height decreases acs.org | Fewer solute-solvent H-bonds |

| Alcohol - Alcohol | Ob···Hb | Peak height increases significantly acs.org | Formation of alcohol clusters |

| Water - Water | Ow···Hw | Becomes more structured unifi.it | Increased water ordering (hydrophobic effect) |

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Butanol Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of 2-butanol (B46777).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the molecular structure of 2-butanol. bhu.ac.in In a typical ¹H NMR spectrum of 2-butanol, the hydrogen atoms (protons) are in five distinct chemical environments, leading to five principal peaks. docbrown.info The integrated signal proton ratio of 3:1:1:2:3 corresponds to the different proton groups within the molecule. docbrown.info

The ¹³C NMR spectrum of 2-butanol shows signals at chemical shifts (δ) of approximately 69.28, 32.07, 22.83, and 10.01 ppm. bhu.ac.in The carbon atom attached to the hydroxyl group is the most deshielded and appears at the highest chemical shift.

The complexity of the ¹H NMR spectrum, particularly the signal for the CH₂ protons, can be attributed to long-range coupling with the hydroxyl proton, which causes additional splitting beyond the expected quintet. vaia.com The chemical shifts of the protons are influenced by their electronic environment, with factors like hydrogen bonding playing a role. bhu.ac.in The use of deuterated solvents like CDCl₃ is common to avoid interference from solvent protons. docbrown.info

Table 1: ¹H NMR Data for 2-Butanol

| Proton Group | Approximate Chemical Shift (δ ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| CH₃ (next to CH(OH)) | ~1.2 | Doublet | 3H |

| CH₂ | ~1.5 | Multiplet | 2H |

| OH | Variable | Singlet (broad) | 1H |

| CH (next to OH) | ~3.8 | Sextet | 1H |

| CH₃ (terminal) | ~0.9 | Triplet | 3H |

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Data for 2-Butanol

| Carbon Atom | Approximate Chemical Shift (δ ppm) |

|---|---|

| C attached to OH | 69.28 |

| CH₂ | 32.07 |

| CH₃ (next to CH(OH)) | 22.83 |

| CH₃ (terminal) | 10.01 |

Source: Banaras Hindu University. bhu.ac.in

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the conformational structure of 2-butanol. spectroscopyonline.comfiveable.me The IR spectrum of liquid 2-butanol is characterized by a broad absorption band for the O-H stretching vibration in the region of 3550 to 3230 cm⁻¹, which is a result of intermolecular hydrogen bonding. docbrown.info In the vapor phase, where hydrogen bonding is absent, this band becomes sharper and shifts to a higher wavenumber (3670 to 3580 cm⁻¹). docbrown.info

Other significant IR absorptions include C-H stretching vibrations around 2960 cm⁻¹ and C-O stretching vibrations between 1100 and 1200 cm⁻¹. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique to the molecule, allowing for its identification. docbrown.info

Raman spectroscopy also provides valuable information. The Raman spectra of 1-butanol (B46404) and 2-butanol show distinct differences in the 700–1200 cm⁻¹ range due to variations in their C-C and C-O stretching modes. spectroscopyonline.com For 2-butanol, a broadened peak is observed between 775–785 cm⁻¹, which is indicative of the presence of different conformers. spectroscopyonline.com The reaction of 2-butanol with phenylisocyanate has been monitored using both FTIR and Raman spectroscopy, demonstrating the utility of these techniques in kinetic studies. researchgate.net

Table 3: Key IR Absorption Bands for 2-Butanol (Liquid Film)

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch | 3550 - 3230 | Broad |

| C-H Stretch | ~2960 | Strong |

| C-O Stretch | 1100 - 1200 | Strong |

Source: Doc Brown's Advanced Organic Chemistry Revision Notes. docbrown.info

Circular Dichroism (CD) for Stereochemical Stability

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules like 2-butanol. acs.org Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly useful for determining the absolute configuration and conformational stability of 2-butanol enantiomers. acs.orgsigmaaldrich.com

Studies on (R)-(−)-2-butanol have shown that the VCD spectra are sensitive to the conformation of the hydroxyl (OH) group. sigmaaldrich.comnih.gov By comparing experimental VCD spectra with theoretical calculations based on density functional theory (DFT), researchers can identify the predominant conformers present in a sample. acs.org The influence of intermolecular hydrogen bonding on the VCD bands corresponding to C-O-H bending and C-O stretching has also been observed. acs.org This technique provides a new scope for understanding the relationship between VCD and molecular vibrations. nih.gov

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity of 2-butanol and for separating its enantiomers.

Gas Chromatography (GC) for Purity and Product Analysis

Gas Chromatography (GC) is a widely used technique for determining the purity of 2-butanol and for analyzing product mixtures containing this compound. iteh.aiavantorsciences.com A standard method for analyzing butanol for blending with gasoline utilizes a gas chromatograph with a polydimethylsiloxane (B3030410) bonded phase capillary column and a flame ionization detector (FID). iteh.ai This method can determine the mass percent of 2-butanol, as well as impurities like acetone, ethanol, and methanol (B129727). iteh.ai

For the analysis of 2-butanol enantiomers, chiral GC columns are employed. The Astec® CHIRALDEX™ G-TA column, for example, can separate (S)-(+)-2-butanol and (R)-(−)-2-butanol. sigmaaldrich.com The enantiomers can be analyzed directly or after derivatization to enhance separation. sigmaaldrich.com

Table 4: Typical GC Conditions for 2-Butanol Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Polydimethylsiloxane bonded phase capillary |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Source: ASTM D7875-20. iteh.ai

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is another crucial technique for both purity assessment and the chiral resolution of 2-butanol enantiomers. researchgate.net Chiral stationary phases (CSPs) are key to the successful separation of enantiomers by HPLC. csfarmacie.czmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used. researchgate.net

The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and a polar modifier like an alcohol, is critical for achieving good separation. acs.org Different alcohol modifiers, including ethanol, propanol, 2-propanol, and butanol, can be used to optimize the resolution of enantiomers. csfarmacie.czacs.org The elution order of the enantiomers can be determined using a circular dichroism (CD) detector coupled to the HPLC system. acs.org

Table 5: Example of HPLC Conditions for Chiral Resolution

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) |

| Mobile Phase | n-hexane with an alcohol modifier (e.g., 2-propanol, butanol) |

| Detector | UV or Circular Dichroism (CD) |

Source: American Chemical Society. acs.org

Capillary Electrophoresis for Enantiomer Separation

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of chiral molecules, including the enantiomers of 2-butanol. bio-rad.comresearchgate.net This method leverages the differential interaction of enantiomers with a chiral selector incorporated into the background electrolyte or as a coating on the capillary wall, leading to different migration times and thus, separation. bio-rad.com

The separation of enantiomers is a critical aspect of analysis in various fields, particularly in the pharmaceutical and biological sectors, as different enantiomers of a chiral drug can exhibit distinct pharmacological effects. bio-rad.com In the context of 2-butanol, which is a chiral alcohol, CE offers a high-resolution approach for its enantiomeric separation. bio-rad.com

One of the common strategies in CE for chiral separations is the use of cyclodextrins as chiral selectors. nih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes for each enantiomer results in their separation. nih.gov For instance, sulfated β-cyclodextrin has been successfully employed for the resolution of various chiral phenethylamines. nih.gov

Another approach involves microemulsion electrokinetic chromatography, a variant of CE, where a microemulsion serves as a pseudostationary phase. This can be combined with a chiral selector like a sulfated cyclodextrin (B1172386) to achieve enantiomeric separation. nih.gov The analytes partition between the aqueous running buffer, the microemulsion droplets, and the cyclodextrins, with the enantioseparation arising from the diastereomeric complexes formed with the cyclodextrin. nih.gov

Furthermore, non-aqueous capillary electrophoresis (NACE) has also been successfully applied to the analysis of chiral compounds. mdpi.com In NACE, organic solvents are used as the background electrolyte, which can offer different selectivity for chiral separations compared to aqueous systems. For example, complexes of lactobionic acid/d-(+)-xylose–boric acid have been used as chiral selectors in NACE to resolve fourteen amino alcohol chiral compounds. mdpi.com

The effectiveness of a chiral separation in CE is often quantified by the resolution (Rs). A higher Rs value indicates a better separation between the two enantiomer peaks. For example, a resolution of 3.29 was achieved for the separation of dansyl-tyrosine enantiomers using a specific chiral stationary phase. mdpi.com

It is also noteworthy that chiral modifiers can be used in the gas phase for enantiomeric separation in techniques like ion mobility spectrometry (IMS). Studies have shown that S-(+)-2-butanol can act as a chiral modifier in the nitrogen drift gas to separate enantiomers of various compounds, including methionine. nih.gov The interaction between the chiral modifier and the enantiomers leads to differences in their ion mobility, allowing for their separation. nih.gov

Table 1: Examples of Chiral Selectors and Systems in Capillary Electrophoresis This table is interactive. Click on the headers to sort the data.

| Chiral Selector/System | Analyte Type | Principle of Separation |

|---|---|---|

| Sulfated β-cyclodextrin | Phenethylamines | Formation of transient diastereomeric complexes. nih.gov |

| Microemulsion with sulfated cyclodextrin | Racemic compounds | Partitioning between aqueous buffer, microemulsion, and cyclodextrin. nih.gov |

| Lactobionic acid/d-(+)-xylose–boric acid complexes | Amino alcohols | Chiral recognition in a non-aqueous environment. mdpi.com |

| S-(+)-2-butanol (in IMS) | Methionine, etc. | Differential interaction with chiral modifier in the gas phase. nih.gov |

Surface and Solution Structure Analysis

Understanding the behavior of 2-butanol at interfaces and its structure in solution is crucial for various applications. Advanced analytical techniques provide the means to probe these properties at a molecular level.

High-resolution scanning tunneling microscopy (STM) is a powerful surface science technique that allows for the visualization of surfaces at the atomic level. wikipedia.org It operates based on the quantum tunneling of electrons between a sharp conductive tip and the sample surface. wikipedia.org This enables the imaging of individual atoms and molecules adsorbed on a surface, providing detailed insights into their adsorption sites, orientation, and interactions. acs.orgqns.science

In the context of 2-butanol research, STM has been employed to study its adsorption and dissociation on various surfaces. For example, studies on the TiO₂(110) surface have shown that 2-butanol preferentially adsorbs at bridge-bonded oxygen vacancy sites. acs.org High-resolution STM images revealed that the molecule dissociates through the cleavage of the O-H bond, resulting in the formation of paired 2-butoxy and hydroxyl species. acs.org

The ability of STM to image the same surface area before and after dosing with 2-butanol allows for direct observation of the changes induced by the adsorbate. acs.org This provides unambiguous evidence for the adsorption and reaction pathways. The technique can also be used to investigate the influence of surface coverage on the adsorption behavior. acs.org

STM can be operated in different modes, such as constant current mode, where the feedback loop adjusts the tip height to maintain a constant tunneling current, providing a topographic image of the surface. oxinst.com Another refinement, scanning tunneling spectroscopy (STS), involves holding the tip at a fixed position while varying the bias voltage to probe the local density of electronic states (LDOS) of the sample. wikipedia.org This can provide further information about the electronic properties of the adsorbed 2-butanol molecules and their interaction with the substrate.

Table 2: STM Findings on 2-Butanol Adsorption on TiO₂(110) This table is interactive. Click on the headers to sort the data.

| Observation | Description | Significance |

|---|---|---|

| Preferential Adsorption Site | Bridge-bonded oxygen vacancies. acs.org | Identifies active sites for adsorption. |

| Dissociation Pathway | O-H bond scission. acs.org | Elucidates the initial reaction step. |

| Adsorbed Species | Paired 2-butoxy and hydroxyl species. acs.org | Characterizes the surface intermediates. |

| Imaging Conditions | Ambient temperature, positive sample bias (+0.8 - 1.4 V), constant current (~0.1 nA). acs.org | Defines the experimental parameters for observation. |

Small-angle and wide-angle X-ray scattering (SAXS/WAXS) are powerful techniques for investigating the structure of materials over a wide range of length scales, from the atomic and molecular level (WAXS) to the nanoscale and mesoscale (SAXS). dectris.com When applied to solutions, these techniques can provide valuable information about the size, shape, and interactions of solute molecules and any aggregates they may form. nih.govunifi.itacs.org

In the study of 2-butanol aqueous solutions, combined SAXS/WAXS experiments have been instrumental in revealing details about the solution's structural properties at different concentrations. nih.govunifi.itacs.org The analysis of scattering data has demonstrated that 2-butanol molecules have a tendency to form aggregates or clusters in aqueous solutions, particularly at concentrations above 1 M. nih.govunifi.itresearchgate.netnih.gov This aggregation behavior is a consequence of the amphiphilic nature of the 2-butanol molecule, which possesses both a hydrophilic -OH group and a hydrophobic alkyl chain. unifi.it

The SAXS data, particularly at low scattering vector (q) values, can be analyzed to determine the size and shape of these aggregates. nih.govresearchgate.net The Ornstein-Zernike (OZ) model can be used to describe the scattering function at small q and extract information about the correlation length, which is related to the cluster dimensions. researchgate.netresearchgate.net

WAXS, on the other hand, provides information about the local arrangement of molecules. In 2-butanol solutions, WAXS data can reveal changes in the water structure as a function of 2-butanol concentration, as well as information about the intermolecular interactions between 2-butanol molecules within the aggregates. nih.govacs.orgresearchgate.net

The experimental scattering data can be complemented and validated by molecular dynamics (MD) simulations. nih.govunifi.itacs.org By comparing the experimental structure factors with those calculated from MD simulations, a more detailed and accurate description of the structural and dynamic properties of the 2-butanol solutions can be achieved. nih.govacs.org

Table 3: SAXS/WAXS Experimental Parameters for 2-Butanol Solution Analysis This table is interactive. Click on the headers to sort the data.

| Parameter | Value/Description | Reference |

|---|---|---|

| Instrument | Xeuss 3.0 HR with EIGER2R detector | acs.org |

| q-range | 0.004 to 2.775 Å⁻¹ | nih.govacs.org |

| Sample Holder | 1 mm internal diameter borosilicate glass capillaries | nih.govacs.org |

| Temperature | 20 °C | acs.org |

| Concentrations Studied | 0.1, 0.5, 1.0, 2.0, 2.5, and 2.8 M | acs.org |

| Calibration Standard | Silver behenate (B1239552) (d = 58.376 Å) | unifi.it |

Temperature programmed desorption (TPD) is a surface-sensitive technique used to study the desorption of adsorbates from a surface as the temperature is increased in a controlled manner. wpmucdn.com By monitoring the desorbing species with a mass spectrometer, TPD provides information about the identity of the adsorbates, their surface coverage, the strength of their interaction with the surface (desorption energy), and the kinetics of the desorption process. wpmucdn.comacs.orgacs.org

TPD studies of 2-butanol on various metal surfaces have provided significant insights into its surface chemistry. For example, on a Pd(111) surface, TPD experiments have shown that at low coverages, 2-butanol completely decomposes. wpmucdn.com As the coverage increases, molecular desorption of 2-butanol is observed at temperatures between 235 K and 285 K. wpmucdn.com The desorption temperature decreases with increasing coverage, which is a common phenomenon due to repulsive interactions between the adsorbed molecules. wpmucdn.com

TPD can also be used to identify reaction products that form on the surface and subsequently desorb. In the case of 2-butanol on Pd(111), the formation of 2-butanone (B6335102) as a product of a β-hydride elimination reaction from 2-butoxide has been detected. wpmucdn.com The desorption of hydrogen and carbon monoxide at higher temperatures indicates the complete decomposition of some of the 2-butoxide species. wpmucdn.com

On an oxygen-precovered Au(111) surface, TPD has been used to demonstrate the partial oxidation of 2-butanol to 2-butanone. acs.orgnih.gov Isotope labeling studies, where ¹⁸O is pre-adsorbed on the surface and 2-butanol contains ¹⁶O, have provided direct evidence for C-O bond cleavage during the reaction, as both C₂H₅C¹⁶OCH₃ and C₂H₅C¹⁸OCH₃ are observed in the TPD spectra. acs.orgnih.gov